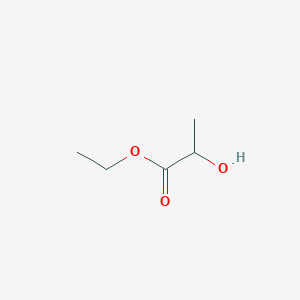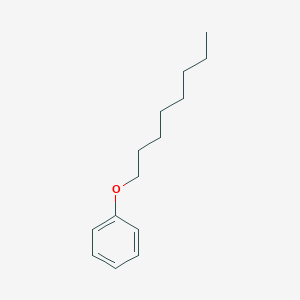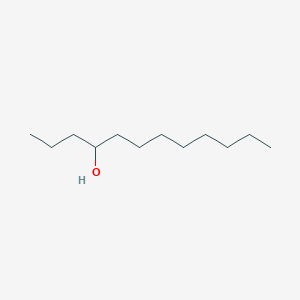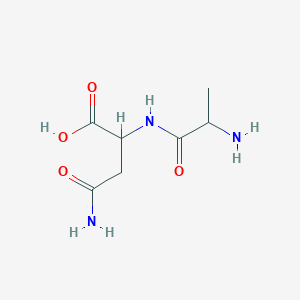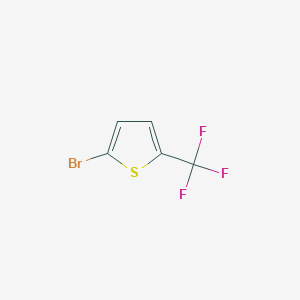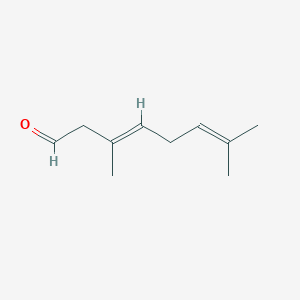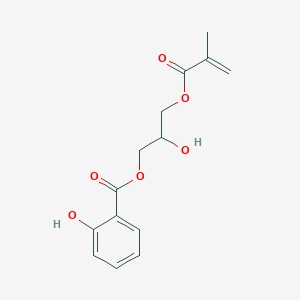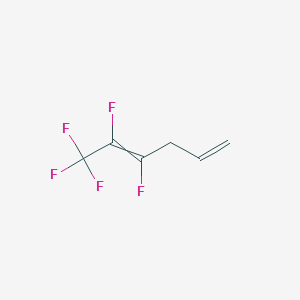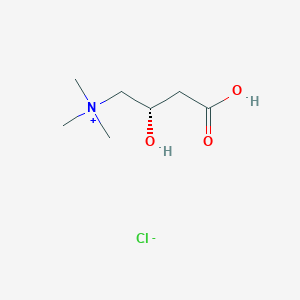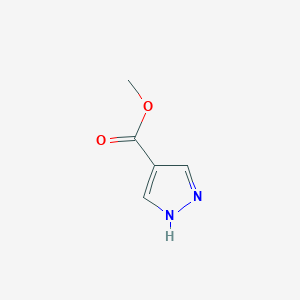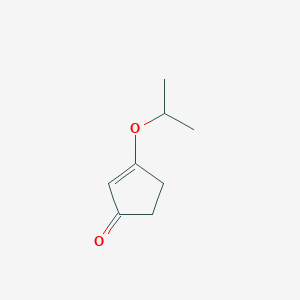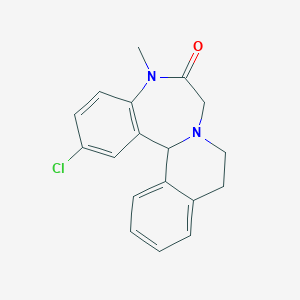
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-, also known as 17β-estradiol, is a naturally occurring hormone in the human body. It is a type of estrogen that plays a vital role in the development and maintenance of female reproductive organs, as well as secondary sexual characteristics. 17β-estradiol is also used in scientific research for various purposes, including studying the effects of estrogen on different physiological processes and developing new treatments for diseases.
作用機序
The mechanism of action of Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol involves binding to estrogen receptors in different tissues throughout the body. Once bound, it activates a signaling pathway that leads to changes in gene expression and cellular function. This can result in a wide range of physiological effects, including increased bone density, improved cognitive function, and reduced risk of cardiovascular disease.
生化学的および生理学的効果
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol has a wide range of biochemical and physiological effects on the body. It is involved in the regulation of the menstrual cycle, the development of secondary sexual characteristics, and the maintenance of bone density. It also has neuroprotective effects and is involved in the regulation of mood and cognitive function.
実験室実験の利点と制限
One of the advantages of using Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol in lab experiments is its ability to mimic the effects of natural estrogen in the body. This allows researchers to study the effects of estrogen on different physiological processes in a controlled environment. However, one of the limitations of using Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol is its potential to interact with other hormones and signaling pathways in the body, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research involving Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol. One area of interest is the development of new treatments for diseases such as breast cancer and osteoporosis. Another area of interest is the study of the effects of estrogen on cognitive function and the development of new treatments for neurodegenerative diseases such as Alzheimer's. Additionally, there is ongoing research into the potential use of Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol as a biomarker for certain types of cancer and other diseases.
合成法
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol can be synthesized from cholesterol through a series of enzymatic reactions. The first step involves the conversion of cholesterol to pregnenolone, which is then converted to progesterone. Progesterone is then converted to androstenedione, which is further converted to testosterone. Finally, testosterone is converted to Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol through the action of the enzyme aromatase.
科学的研究の応用
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol is widely used in scientific research for various purposes. It is used to study the effects of estrogen on different physiological processes, including bone growth, brain function, and cardiovascular health. It is also used to develop new treatments for diseases such as breast cancer, osteoporosis, and menopause-related symptoms.
特性
CAS番号 |
1818-13-9 |
|---|---|
製品名 |
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)- |
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S,17S)-1,2,13-trimethyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H26O2/c1-11-12(2)19-13(10-17(11)21)4-5-14-15(19)8-9-20(3)16(14)6-7-18(20)22/h4-5,10,14-16,18,21-22H,6-9H2,1-3H3/t14-,15+,16+,18+,20+/m1/s1 |
InChIキー |
HOMVDMWYAAUBDI-MHUJFGSKSA-N |
異性体SMILES |
CC1=C(C=C2C=C[C@@H]3[C@@H](C2=C1C)CC[C@]4([C@H]3CC[C@@H]4O)C)O |
SMILES |
CC1=C(C=C2C=CC3C(C2=C1C)CCC4(C3CCC4O)C)O |
正規SMILES |
CC1=C(C=C2C=CC3C(C2=C1C)CCC4(C3CCC4O)C)O |
同義語 |
1,2-Dimethylestra-1,3,5(10),6-tetrene-3,17β-diol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



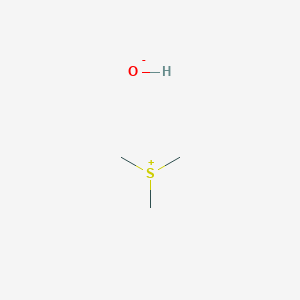
![[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B156578.png)
